3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-18-6-2-3-13(15(18)21)16(22)19-7-8-20-12(10-19)9-14(17-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLFZNRXHATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation can inhibit the replication of the virus, even in the presence of nucleos(t)ide-resistant variants
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration, suggesting good bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV replication. On a cellular level, this results in a decrease in the viral load within infected cells. The broader effects of this action on the health and function of the infected cells and the organism as a whole are the subject of ongoing research.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well understood at this time Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one are primarily related to its role as a Core Protein Allosteric Modulator (CpAM) for HBV. This compound can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants
Cellular Effects
In cellular processes, 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one has been observed to influence cell function by inhibiting HBV DNA viral load. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being researched.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The compound belongs to the pyrazolo-pyrazine family, distinct from pyrazolo-pyrimidines or imidazo-pyridines in analogous structures:
Substituent Effects
Substituents critically influence physicochemical and biological properties:
Physicochemical Properties
Elemental analysis and spectral data from analogues highlight trends:
Research Implications
- Structural uniqueness : The cyclopropyl group and tetrahydropyrazine core differentiate the target compound from aryl-heavy analogues, suggesting distinct target binding profiles.
- Synthetic adaptability: Multicomponent reactions (as in –3) could be adapted for derivatization at the carbonyl or pyridinone positions.
This comparative analysis underscores the importance of heterocyclic core variation and substituent engineering in drug discovery. Further studies should explore the target compound’s solubility, stability, and target engagement relative to its analogues.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol or DMF), and reaction time. Key steps may include cyclocondensation of precursors, carbonyl activation, and regioselective functionalization. For example, highlights the use of thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor intermediates and confirm structural integrity . Purification via column chromatography or recrystallization is often necessary to achieve >95% purity .
Q. How is the structural identity of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridinone carbonyl at ~170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H19N3O: 298.1551) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Pyrazolo[1,5-a]pyrazine derivatives are often hygroscopic and light-sensitive. Storage under inert gas (argon) at –20°C in amber vials is advised to prevent hydrolysis or oxidation of the cyclopropane or carbonyl moieties .
Advanced Research Questions
Q. How can conflicting solubility data in different solvent systems be resolved?
Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) may arise from the compound’s amphiphilic nature due to its cyclopropyl and pyridinone groups. Methodologically, conduct a Hansen solubility parameter analysis to identify optimal solvents. suggests using co-solvents like ethanol-water mixtures (70:30 v/v) to enhance solubility while maintaining stability .
Q. What strategies mitigate low yields in the final cyclization step?
Low yields during cyclization (e.g., forming the tetrahydropyrazolo-pyrazine core) often stem from steric hindrance or competing side reactions. recommends using microwave-assisted synthesis (120°C, 30 min) to improve reaction kinetics and selectivity. Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance acyl transfer efficiency .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation .
- The pyridin-2(1H)-one moiety influences target binding affinity (e.g., kinase inhibition). Replace the methyl group at N1 with bulkier substituents (e.g., ethyl) to assess steric effects on potency .
Q. What experimental designs are optimal for assessing environmental fate and toxicity?
outlines a tiered approach:
- Phase 1 : Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis).
- Phase 2 : Use in vitro assays (e.g., Ames test for mutagenicity) and Daphnia magna models for ecotoxicity.
- Phase 3 : Conduct long-term ecosystem impact studies under simulated environmental conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Variability in IC50 values (e.g., kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, buffer pH). Standardize protocols per :
- Use a fixed ATP concentration (10 µM).
- Include positive controls (e.g., staurosporine) to normalize inter-lab variability .
Q. Why do computational docking results conflict with experimental binding data?
Molecular docking models may fail to account for solvent effects or protein flexibility. Refine models using molecular dynamics simulations (e.g., 100 ns trajectories) to capture conformational changes in the target protein’s active site .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 80°C, DMF, 12 hr | 65 | 90 | |
| 2 | Carbonyl Activation | EDCl/HOBt, RT, 24 hr | 75 | 92 | |
| 3 | Final Cyclization | Microwave, 120°C, 30 min | 85 | 95 |
Q. Table 2: Common Analytical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Overlapping NMR peaks | Use 2D-COSY or HSQC for signal assignment | |
| Low MS sensitivity | Derivatize with TFA to enhance ionization | |
| Hydrolysis in aqueous buffers | Use lyophilized forms for in vivo studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
